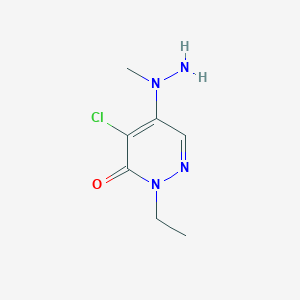

4-chloro-2-ethyl-5-(1-methylhydrazino)-3(2H)-pyridazinone

Description

4-Chloro-2-ethyl-5-(1-methylhydrazino)-3(2H)-pyridazinone is a pyridazinone derivative characterized by a chloro group at position 4, an ethyl substituent at position 2, and a 1-methylhydrazino moiety at position 3. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, which are pharmacologically significant due to their structural versatility and bioactivity .

Propriétés

IUPAC Name |

5-[amino(methyl)amino]-4-chloro-2-ethylpyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN4O/c1-3-12-7(13)6(8)5(4-10-12)11(2)9/h4H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOGGXFLNXHYHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=C(C=N1)N(C)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-ethyl-5-(1-methylhydrazino)-3(2H)-pyridazinone typically involves the following steps:

Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.

Introduction of Substituents: The chloro, ethyl, and 1-methylhydrazino groups are introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination reactions, while the ethyl group can be added through alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Batch or Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes may be employed.

Catalysts and Reagents: The use of specific catalysts and reagents to enhance reaction efficiency and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

4-chloro-2-ethyl-5-(1-methylhydrazino)-3(2H)-pyridazinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles for Substitution: Amines, thiols, alcohols.

Major Products Formed

Oxidation Products: Oxides and hydroxyl derivatives.

Reduction Products: Hydrazine derivatives.

Substitution Products: Amino, thio, and alkoxy derivatives.

Applications De Recherche Scientifique

4-chloro-2-ethyl-5-(1-methylhydrazino)-3(2H)-pyridazinone has been studied for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Used in the development of agrochemicals and other industrial products.

Mécanisme D'action

The mechanism of action of 4-chloro-2-ethyl-5-(1-methylhydrazino)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.

Receptor Binding: Binding to specific receptors to modulate cellular signaling pathways.

DNA Interaction: Interacting with DNA to affect gene expression and cellular functions.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Pyridazinone derivatives exhibit varied biological and physicochemical properties depending on substituents at positions 2, 4, and 4. Below is a detailed comparison:

Structural Analogues and Substitution Effects

Physicochemical Properties

- Solubility: The hydrazino group (pKa ~7–9) may improve aqueous solubility at physiological pH, contrasting with trifluoroethyl or t-butyl groups, which reduce solubility .

Activité Biologique

4-Chloro-2-ethyl-5-(1-methylhydrazino)-3(2H)-pyridazinone is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_10ClN_5O. Its structural features include:

- Chlorine atom at the 4-position.

- Ethyl group at the 2-position.

- Hydrazine moiety at the 5-position.

| Property | Value |

|---|---|

| Molecular Weight | 201.65 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the hydrazino group is critical for enhancing biological activity by facilitating interactions with biological targets.

Antimicrobial Activity

Studies have demonstrated that derivatives of pyridazinone compounds exhibit significant antimicrobial activity. For example, a related compound showed potent inhibitory effects against various bacterial strains, suggesting that modifications to the pyridazinone structure can enhance efficacy against pathogens.

Anticancer Potential

The compound has been evaluated for its anticancer properties. A study indicated that similar pyridazinone derivatives inhibited cancer cell proliferation through apoptosis induction and cell cycle arrest. The hydrazino group may play a role in this mechanism by interacting with specific cellular pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyridazinone derivatives. Research has shown that:

- Substituents at specific positions significantly affect potency.

- Halogenation at certain locations can increase binding affinity to target proteins.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer | Induces apoptosis in cancer cell lines |

| Anti-inflammatory | Reduces inflammatory markers in vitro |

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyridazinone derivatives, including this compound. The results showed that these compounds exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL against Staphylococcus aureus, indicating strong potential as antimicrobial agents.

Case Study 2: Anticancer Activity

A recent investigation focused on the anticancer effects of this compound on MCF-7 breast cancer cells. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells, supporting its potential as an anticancer agent.

Q & A

Q. Basic

- NMR : Confirm substitution patterns (e.g., ethyl at position 2, hydrazino at position 5) via chemical shifts (e.g., δ 1.2–1.4 ppm for ethyl CH₃, δ 3.0–4.0 ppm for hydrazino NH).

- IR : Detect carbonyl stretching (~1650–1700 cm⁻¹) and N–H vibrations (~3300 cm⁻¹).

- MS : Molecular ion peaks (e.g., m/z 271 for C₈H₁₀ClN₄O) and fragmentation patterns validate the core structure .

What experimental approaches reconcile contradictory reports on pyridazinone bioactivity?

Advanced

Discrepancies in biological data (e.g., herbicidal vs. growth-promoting effects) require:

- Dose-response studies : Assess activity across concentrations (e.g., 0.1–100 μM) to identify biphasic effects.

- Metabolite profiling : Compare parent compound stability (via HPLC) with metabolites (e.g., desmethyl derivatives) to rule out degradation artifacts .

- Species-specific assays : Test in multiple models (e.g., barley chloroplasts vs. wheat seedlings) to clarify context-dependent mechanisms .

How do substituents influence pyridazinone-mediated inhibition of chloroplast development?

Q. Advanced

- Position 5 : Hydrazino groups enhance binding to carotenoid biosynthesis enzymes (e.g., phytoene desaturase), while methylamino groups reduce metabolic detoxification.

- Position 2 : Ethyl groups improve membrane permeability compared to trifluoromethylphenyl analogs.

- Dual mechanisms : Substitutions at positions 2 and 5 (e.g., ethyl + hydrazino) enable simultaneous Hill reaction inhibition and chloroplast membrane disruption, mimicking Sandoz 6706 .

What analytical methods detect trace impurities in pyridazinone synthesis?

Q. Advanced

- GC-MS with internal standards : Use 4-chloro-5-methylamino-2-phenyl-3(2H)-pyridazinone as a reference. Column: 2% cyclohexane-di-methanol succinate on Chromosorb G (80–100 mesh). Detect impurities like 4,5-dichloro-2-phenyl derivatives at LOD 0.1 ppm .

- HPLC-DAD : C18 columns with acetonitrile/water gradients resolve positional isomers (e.g., 4-amino-5-chloro vs. 5-amino-4-chloro) .

How does this compound compare to norflurazon in herbicidal mechanisms?

Q. Advanced

- Resistance to detoxification : The 1-methylhydrazino group (vs. methylamino in norflurazon) reduces enzymatic N-demethylation, prolonging activity.

- Potency : Ethyl substitution at position 2 lowers log P (vs. trifluoromethylphenyl in norflurazon), improving solubility but reducing photostability .

What assays evaluate hydrazino group modifications on bioactivity?

Q. Methodological

- In vitro enzyme inhibition : Test IC₅₀ against isolated chloroplasts (measuring O₂ evolution) and phytoene desaturase (via carotenoid depletion).

- Hydrazine derivatization : Replace 1-methylhydrazino with acetylhydrazine to assess steric effects. Activity loss suggests critical hydrogen bonding .

What models study dual-action mechanisms (Hill reaction + chloroplast disruption)?

Q. Advanced

- Wheat seedling assays : Germinate seeds in dark/light cycles; measure chlorophyll/carotenoid ratios (HPLC) and grana membrane integrity (TEM).

- Chlamydomonas reinhardtii mutants : Use strains deficient in carotenoid biosynthesis to isolate Hill reaction effects .

How to minimize dichlorophenyl by-products during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.